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Compound of Interest

Compound Name: Methyl3-(4-hydroxybutyl)benzoate
Cat. No.: B13535613
Get Quote

Executive Summary

Methyl 3-(4-hydroxybutyl)benzoate (CAS 1097624-19-5) is a high-value bifunctional
intermediate used primarily in medicinal chemistry and materials science.[1] Its structural utility
lies in its meta-substitution pattern, which offers a unique geometric vector compared to the
more common para-isomers, and its dual reactivity: a protected carboxyl group (methyl ester)
and a primary alcohol tethered by a flexible butyl chain.

This guide details the scalable synthesis, chemical behavior, and application of this molecule
as a "molecular bridge" in the development of PROTACSs, antibody-drug conjugates (ADCSs),
and specific enzyme inhibitors (e.g., AMP deaminase).

Key Chemical Identity
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Property Specification

IUPAC Name Methyl 3-(4-hydroxybutyl)benzoate
CAS Number 1097624-19-5

Molecular Formula C12H1603

Molecular Weight 208.25 g/mol

Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate

Key Precursor
(CAS 1097624-18-4)

Primary Application Bifunctional Linker / Scaffold Synthesis

Synthesis Strategy & Protocol

The most robust industrial route to Methyl 3-(4-hydroxybutyl)benzoate avoids direct Friedel-
Crafts alkylation, which is notoriously difficult to control for meta-selectivity and mono-
alkylation. Instead, a Sonogashira Coupling followed by Hydrogenation is the standard of
excellence. This route ensures regiochemical purity and high yields.

Retrosynthetic Analysis
The target molecule is disconnected at the
bond.

o Target: Alkyl-substituted benzoate.

 Intermediate: Alkyne-substituted benzoate (rigid linker).

o Starting Materials: Methyl 3-bromobenzoate (or lodobenzoate) + 3-Butyn-1-ol.

Step-by-Step Synthesis Protocol
Step 1: Sonogashira Coupling

Objective: Install the carbon chain with perfect regioselectivity.
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» Reagents: Methyl 3-bromobenzoate (1.0 eq), 3-Butyn-1-ol (1.2 eq), Pd(PPhs)2Cl2 (3 mol%),
Cul (2 mol%), EtsN (3.0 eq).

e Solvent: THF or DMF (degassed).

e Procedure:

[¢]

Charge a reaction vessel with Methyl 3-bromobenzoate, Pd catalyst, and Cul under an
inert atmosphere (Nitrogen/Argon).

o Add degassed THF followed by triethylamine.
o Add 3-Butyn-1-ol dropwise to control exotherm.
o Heat to 60-80°C for 4—12 hours. Monitor by TLC/HPLC for disappearance of aryl halide.

o Workup: Filter off ammonium salts, concentrate, and dilute with EtOAc. Wash with
brine/water. Purify via silica gel chromatography.

e Product: Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate (CAS 1097624-18-4).

Step 2: Catalytic Hydrogenation

Objective: Reduce the alkyne to the flexible butyl chain without reducing the ester.
» Reagents: Alkyne Intermediate, Hz2 gas (balloon or 1-3 bar), 10% Pd/C (10 wt% loading).
e Solvent: Methanol or Ethanol.

e Procedure:

[¢]

Dissolve the alkyne intermediate in methanol.

o

Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).

o

Purge system with Hz gas. Stir vigorously at Room Temperature (RT).

Critical Control Point: Monitor closely to prevent over-reduction (though esters are

[¢]

generally stable to Pd/C/Hz at RT, high pressure/temp could risk ring saturation).
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o Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

e Product: Methyl 3-(4-hydroxybutyl)benzoate.[1][2][3]

Synthesis Workflow Diagram
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Caption: Figure 1. Two-step regioselective synthesis route via Sonogashira coupling and
catalytic hydrogenation.

Applications in Drug Discovery
Bifunctional Linker Logic

Methyl 3-(4-hydroxybutyl)benzoate is a "heterobifunctional” building block. It allows chemists to
differentiate reactivity at two distinct ends of the molecule:

e The "Head" (Methyl Ester): Can be hydrolyzed to a benzoic acid (for amide coupling) or
reduced to a benzyl alcohol.

e The "Tail" (Primary Alcohol): Can be converted to a leaving group (Mesylate/Tosylate/Halide)
for alkylation, or oxidized to an aldehyde.

This duality is critical in PROTAC (Proteolysis Targeting Chimera) design, where a linker must
connect a target protein ligand to an E3 ligase ligand. The 4-carbon chain provides necessary
flexibility and spatial separation.

Case Study: AMP Deaminase Inhibitors
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Research into metabolic disorders has utilized this scaffold. Specifically, 3-
(carboxyarylalkyl)imidazo[2,1-f][1,2,4]triazines have been synthesized as inhibitors of AMP
deaminase.[3][4] The 3-(4-hydroxybutyl)benzoate moiety serves as the precursor for the
"carboxyarylalkyl" side chain, facilitating the binding of the inhibitor within the enzyme's active
site by mimicking the adenosine substrate's spatial features.

Reaction Pathway Diagram
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Caption: Figure 2. Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.

Technical Specifications & Safety
Physical Properties (Predicted)
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Property Value
Boiling Point ~350°C (at 760 mmHg)
Density ~1.1+0.1 g/cm3

Soluble in MeOH, DCM, EtOAc, DMSO;

Solubility )
Insoluble in water.
pKa (Alcohol) ~15 (Neutral)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen).

Handling & Safety (MSDS Summary)

e Hazards: Irritant (Skin/Eye/Respiratory).
e Handling: Use in a fume hood. Avoid inhalation of dust/mist.

o Stability: Stable under normal conditions. Avoid strong oxidizing agents (which could oxidize
the alcohol to aldehyde/acid).
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o Krzysztof, P. et al.Synthesis of 3-(carboxyarylalkyl)imidazo[2,1-f][1,2,4]triazines as potential
inhibitors of AMP deaminase.[3][4] (Contextual citation for application).

e Negishi, E. et al.Palladium-Catalyzed Cross-Coupling Reactions of Organoboron
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 66553-02-4|Dimethyl 4,4'-oxalyldibenzoate|BLD Pharm [bldpharm.com]

2. methyl 3-(4-hydroxybutyl)benzoate | 1097624-19-5 [sigmaaldrich.com]

3. methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate - CASS 1097624-18-4 - EE{#¢. 5
[molaid.com]

4. 3-(4-hydroxybutyl)benzoic acid methyl ester - CASS 1097624-19-5 - EE{f{r2F
[molaid.com]

To cite this document: BenchChem. [Methyl 3-(4-hydroxybutyl)benzoate: Strategic Linker
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13535613/docs#methyl-3-4-hydroxybutyl-benzoate-
strategic-linker-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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